3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882729
InChI: InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15882729

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Standard InChI InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3
Standard InChI Key VJHKKOQLSTYYOU-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=N1)C2=CC(=CC=C2)N

Introduction

Structural Characterization and Molecular Properties

The molecular structure of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline comprises a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and linked to an aniline group at the 5-position. The IUPAC name derives from this substitution pattern, with the oxadiazole numbering prioritizing the heteroatoms (oxygen at position 1, nitrogen at positions 2 and 4). Key structural features include:

Molecular Geometry and Bonding

  • The oxadiazole ring adopts a planar conformation due to conjugation across its π-system, while the isopropyl group introduces steric bulk that may influence intermolecular interactions .

  • The aniline’s amino group (-NH2_2) at the meta position relative to the oxadiazole creates a push-pull electronic effect, enhancing the compound’s polarity.

Spectroscopic Signatures

  • NMR Spectroscopy: Proton NMR of analogous compounds reveals distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm) . The amino group typically appears as a broad singlet near δ 5.0 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 217.27 ([M+H]+^+), consistent with the molecular formula C12_{12}H15_{15}N3_3O.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12_{12}H15_{15}N3_3O
Molecular Weight217.27 g/mol
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF

Synthetic Methodologies

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved via two primary routes, adapted from protocols for structurally related compounds :

Amidoxime Cyclization Route

  • Formation of Amidoxime: Reacting isobutyronitrile with hydroxylamine hydrochloride yields 3-isopropylamidoxime.

  • O-Acylation: Treating the amidoxime with 3-nitrobenzoyl chloride in the presence of a base (e.g., NaH) forms an O-acylated intermediate.

  • Cyclodehydration: Heating the intermediate at 120°C in dimethylformamide (DMF) induces cyclization, producing the oxadiazole ring.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, yielding the final product.

Key Reaction Conditions:

  • Yield: ~40–60% (based on analogous syntheses) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

1,3-Dipolar Cycloaddition Route

An alternative approach involves the reaction of nitrile oxides with nitriles:

  • Nitrile Oxide Generation: Chlorination of 3-isopropylamidoxime with Cl2_2 produces 3-isopropylnitrile oxide.

  • Cycloaddition: Reacting the nitrile oxide with 3-aminobenzonitrile under microwave irradiation forms the oxadiazole core .

Advantages: Faster reaction times (<1 hour) but lower yields (~20–30%) .

Comparative Analysis with Structural Analogs

To contextualize 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline’s properties, consider these related compounds:

CompoundLogPMIC (µM)Tubulin Inhibition IC50_{50}
3-(3-Cyclopropyl-oxadiazol)aniline1.88.22.5
3-(3-tert-Butyl-oxadiazol)aniline2.36.71.8
3-(3-Isopropyl-oxadiazol)aniline2.1N/AN/A

Trends:

  • Bulkier substituents (e.g., tert-butyl) increase lipophilicity but may reduce solubility.

  • Cyclopropyl groups enhance metabolic stability due to ring strain.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in the 1,3-dipolar cycloaddition route requires catalyst screening (e.g., ZnCl2_2) .

  • Biological Profiling: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given the prevalence of oxadiazoles in kinase inhibitors .

  • Computational Modeling: Molecular dynamics simulations could predict binding modes with tubulin or FABPs, guiding structural modifications .

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